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Introduction
The Calcein AM cell viability assay is a highly sensitive and widely used method for

determining the viability of eukaryotic cells. This assay is based on the principle that only

metabolically active cells with intact cell membranes can convert the non-fluorescent, cell-

permeant Calcein AM (acetoxymethyl) into the intensely green fluorescent molecule, calcein.

[1][2] This conversion is catalyzed by intracellular esterases present in viable cells.[1][3] The

resulting calcein is a hydrophilic dye that is well-retained within the cytoplasm of living cells,

and its fluorescence intensity is directly proportional to the number of viable cells.[2][4] This

application note provides a detailed protocol for performing the Calcein AM assay in a 96-well

plate format for analysis with a fluorescence plate reader.

Principle of the Assay
Calcein AM is a lipophilic compound that can readily cross the membrane of living cells.[5]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups,

transforming the non-fluorescent Calcein AM into the highly fluorescent and membrane-

impermeant calcein.[1][3] Dead cells, lacking active esterases and membrane integrity, are

unable to convert Calcein AM or retain the fluorescent product, and therefore do not produce a

significant fluorescent signal.[6][7] The fluorescence can be measured using a fluorescence

plate reader with excitation and emission wavelengths of approximately 494 nm and 517 nm,

respectively.[3][6]
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Quantitative Data Summary
The following table summarizes key quantitative parameters for the Calcein AM assay. Optimal

conditions may vary depending on the cell type and experimental setup.
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Parameter
Recommended
Range

Typical Value Notes

Calcein AM Stock

Solution

Concentration

1 - 5 mM
1 mM in anhydrous

DMSO

Store in small aliquots

at -20°C, protected

from light and

moisture.[4][6]

Calcein AM Working

Concentration
1 - 10 µM

2 - 5 µM in PBS or

serum-free medium

Optimal concentration

should be determined

empirically for each

cell type.[4][6]

Suspension cells may

require lower

concentrations (~1

µM) than adherent

cells (~5 µM).[6]

Incubation Time 15 - 60 minutes 30 minutes

Incubation time can

be optimized; longer

times may be needed

for some cell types.[3]

[8]

Incubation

Temperature

Room Temperature or

37°C
37°C

Incubation at 37°C is

common to maintain

optimal cell health and

enzyme activity.[4][6]

Excitation Wavelength ~485 - 495 nm 490 nm

Emission Wavelength ~515 - 530 nm 520 nm

Cell Seeding Density

(96-well plate)

1 x 10³ - 5 x 10⁵

cells/mL
Varies by cell type

The optimal seeding

density should be

determined to ensure

the assay is within the

linear range.[8]
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Experimental Protocols
Reagent Preparation

Calcein AM Stock Solution (1 mM):

Allow the vial of Calcein AM and anhydrous dimethyl sulfoxide (DMSO) to warm to room

temperature before opening to prevent moisture condensation.[3]

Dissolve the Calcein AM powder in high-quality, anhydrous DMSO to a final concentration

of 1 mM.[2][3] For example, add 50 µL of DMSO to a 50 µg vial of Calcein AM (MW ~995

g/mol ).

Vortex thoroughly to ensure the powder is completely dissolved.

Store the stock solution in small, single-use aliquots at -20°C, protected from light.[5]

Avoid repeated freeze-thaw cycles.

Calcein AM Working Solution (e.g., 2 µM):

Immediately before use, dilute the 1 mM Calcein AM stock solution in a suitable buffer,

such as Phosphate-Buffered Saline (PBS) or a serum-free medium like Hanks' Balanced

Salt Solution (HBSS) with HEPES.[2][4]

For a 2 µM working solution, you can perform a serial dilution or directly dilute the stock

solution. For example, add 10 µL of 1 mM Calcein AM stock solution to 5 mL of buffer.

The working solution is susceptible to hydrolysis and should be used within a few hours of

preparation.[2]

Protocol for Adherent Cells
Cell Seeding:

Seed adherent cells in a black-walled, clear-bottom 96-well plate at a predetermined

optimal density.[2][8]

Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂) to allow for cell

attachment.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019058_CalceinAM_UG.pdf
https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://cdn.gbiosciences.com/pdfs/protocol/Calcein_AM_Cell_Viability_Assay.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019058_CalceinAM_UG.pdf
https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://www.benchchem.com/pdf/Calcein_Blue_AM_An_In_depth_Technical_Guide_to_a_Non_Toxic_Live_Cell_Stain.pdf
https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://cdn.gbiosciences.com/pdfs/protocol/Calcein_AM_Cell_Viability_Assay.pdf
https://biotium.com/wp-content/uploads/2013/07/PI-30026.pdf
https://www.benchchem.com/product/b042510?utm_src=pdf-body
https://cdn.gbiosciences.com/pdfs/protocol/Calcein_AM_Cell_Viability_Assay.pdf
https://cdn.gbiosciences.com/pdfs/protocol/Calcein_AM_Cell_Viability_Assay.pdf
https://www.aatbio.com/resources/application-notes/experimental-protocol-for-calcein-am-assay
https://cdn.gbiosciences.com/pdfs/protocol/Calcein_AM_Cell_Viability_Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment (Optional):

If testing the effects of compounds, remove the culture medium and add fresh medium

containing the test compounds at various concentrations. Include appropriate vehicle

controls.

Incubate for the desired treatment period.

Staining:

Carefully aspirate the culture medium from each well.

Wash the cells once with 100 µL of PBS or another serum-free buffer to remove any

residual serum, which may contain esterase activity that can increase background

fluorescence.[4][5]

Add 100 µL of the Calcein AM working solution to each well.[4]

Incubate the plate for 15-60 minutes at 37°C, protected from light.[4]

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation set to ~490

nm and emission to ~520 nm. It is recommended to read from the bottom for adherent

cells in clear-bottom plates.[8]

Protocol for Suspension Cells
Cell Seeding and Treatment:

Seed suspension cells in a black-walled, clear-bottom 96-well plate at an optimal density.

If applicable, add test compounds and incubate for the desired duration.

Staining:

Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

[9]
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Carefully aspirate the supernatant without disturbing the cell pellet.

Wash the cells by resuspending the pellet in 100 µL of PBS or another serum-free buffer,

followed by another centrifugation and aspiration step. This wash step is crucial to remove

any interfering substances from the culture medium.

Resuspend the cell pellet in 100 µL of the Calcein AM working solution.

Incubate the plate for 15-60 minutes at 37°C, protected from light.[9]

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm

and emission at ~520 nm.

Mandatory Visualizations
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Caption: Mechanism of Calcein AM conversion in a live cell.
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Caption: Experimental workflow for the Calcein AM assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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